AM Toxin III

cyclic depsipeptide AM-toxin family Alternaria mali

AM Toxin III (CAS 57765-94-3) is a host-specific cyclic tetradepsipeptide phytotoxin produced by the apple pathotype of Alternaria alternata (syn. Alternaria mali).

Molecular Formula C22H29N3O6
Molecular Weight 431.5 g/mol
CAS No. 57765-94-3
Cat. No. B1667269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM Toxin III
CAS57765-94-3
SynonymsAM toxin III
AM-toxin III
Molecular FormulaC22H29N3O6
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)O)C(C)C
InChIInChI=1S/C22H29N3O6/c1-12(2)18-21(29)25-17(7-5-6-15-8-10-16(26)11-9-15)20(28)23-13(3)19(27)24-14(4)22(30)31-18/h8-12,14,17-18,26H,3,5-7H2,1-2,4H3,(H,23,28)(H,24,27)(H,25,29)
InChIKeyKXURJQNPXSDHDB-JLSDUUJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM Toxin III (CAS 57765-94-3): Structural Identity and Procurement-Relevant Classification of a Host-Specific Cyclic Depsipeptide


AM Toxin III (CAS 57765-94-3) is a host-specific cyclic tetradepsipeptide phytotoxin produced by the apple pathotype of Alternaria alternata (syn. Alternaria mali). It belongs to the AM-toxin family, which comprises three principal congeners—AM-toxin I, II, and III—differentiated solely by the aromatic residue at position 1 of the macrocyclic ring [1]. AM Toxin III is uniquely distinguished by the presence of an L-p-hydroxyphenylalanine (L-Hph) residue at this critical position, in contrast to the L-α-amino-δ-(p-methoxyphenyl)valeric acid in AM-toxin I and L-tyrosine in AM-toxin II [2]. The compound functions as a primary virulence factor in Alternaria blotch of apple, inducing veinal necrosis, electrolyte leakage from plasma membranes, and inhibition of photosynthetic CO₂ fixation exclusively in susceptible apple cultivars [3].

1 Phytopathology research: host-specific toxin standard for apple blotch resistance screening and Alternaria mali virulence studies
2 Chloroplast-targeted mechanism: dual-action probe for plasma membrane integrity and photosynthetic CO₂ fixation inhibition assays
3 NRPS biosynthesis research: authentic reference for AMT gene cluster functional studies on conditionally dispensable chromosome
4 Analytical reference: L-Hph residue enables congener-specific detection; distinct from AM Toxin I and II in LC-MS workflows

Why AM Toxin III Cannot Be Replaced by AM Toxin I, AM Toxin II, or Generic Phytotoxins in Scientific Investigations


AM Toxin III, AM Toxin I, and AM Toxin II are not interchangeable despite sharing a common cyclic depsipeptide scaffold. Each congener bears a distinct aromatic residue at position 1: AM Toxin I carries an O-methyl-L-tyrosine, AM Toxin II an L-tyrosine, and AM Toxin III an L-p-hydroxyphenylalanine [1]. Structure–activity relationship studies demonstrate that even minor modification of this aromatic side chain—such as demethylation or alteration of the hydroxyl substitution pattern—results in drastic reduction or complete abolition of necrosis-inducing activity on susceptible apple leaves [2]. Consequently, substituting one AM-toxin for another introduces qualitatively different biological readouts, invalidating cross-study comparisons and confounding mechanistic interpretations. The documented host-specific dual-action mechanism—targeting both plasma membrane integrity and photosynthetic CO₂ fixation in chloroplasts—further reinforces that procurement of the incorrect congener undermines experimental reproducibility in phytopathology, resistance screening, and toxin receptor characterization [3].

Congener AM Toxin I (O-methyl-L-tyrosine) or AM Toxin II (L-tyrosine) bears a different aromatic residue at position 1; necrosis phenotype may shift substantially and confound cross-study comparisons
Mechanism Generic Alternaria phytotoxins (AK-toxin, AF-toxin) target plasma membrane only without chloroplast action; dual-mechanism model context may not transfer
Synthesis Solid-phase Fmoc methods developed for AM Toxin I/II do not produce AM Toxin III; Hofmann degradation route is required, impacting analog generation and procurement strategy

AM Toxin III: Quantitative Evidence of Differentiation Against Closest Natural and Synthetic Analogs


Structural Differentiation: L-p-Hydroxyphenylalanine Defines AM Toxin III Identity Among Natural Congeners

Among the three host-specific AM-toxins, AM Toxin III is structurally defined by the incorporation of L-p-hydroxyphenylalanine (L-Hph) at position 1 of the macrocyclic ring. AM Toxin I contains L-α-amino-δ-(p-methoxyphenyl)valeric acid (O-methyl-L-tyrosine) and AM Toxin II contains L-tyrosine at the equivalent position [1]. This single-residue variation is the sole structural difference distinguishing the three natural congeners. The identity of AM Toxin III was independently confirmed through total synthesis: the synthetic peptide was identical to natural AM Toxin III by TLC, crystal form, mass spectrum, and biological activity in causing necrosis on apple leaves [2]. Two synthetic analogs, [1-O-methyl-L-tyrosine]-AM-toxin and [1-L-tyrosine]-AM-toxin (structurally equivalent to AM Toxin I and II, respectively), displayed extremely weak necrotic activity compared to the natural AM Toxin III scaffold bearing L-Hph [2].

Structural Identity
Head-to-head
L-p-Hydroxyphenylalanine (L-Hph) at position 1 vs. O-methyl-L-tyrosine in AM Toxin I and L-tyrosine in AM Toxin II; single-residue difference confirmed by total synthesis, TLC, crystal form, and MS
Supports congener-specific structural attribution and detection handle
Synthetic AM Toxin III identical to natural product across all characterization methods
cyclic depsipeptide AM-toxin family Alternaria mali

Biological Activity: Necrosis-Inducing Activity Is Exquisitely Dependent on the Intact L-Hph Residue of AM Toxin III

Head-to-head comparison of AM Toxin III with two synthetic position-1 analogs revealed that the L-p-hydroxyphenylalanine residue is essential for potent necrotic activity. When AM Toxin III was compared with [1-O-methyl-L-tyrosine]-AM-toxin (structurally equivalent to AM Toxin I at position 1) and [1-L-tyrosine]-AM-toxin (structurally equivalent to AM Toxin II at position 1), both analogs showed extremely weak or negligible necrosis-inducing activity relative to the native AM Toxin III sequence in the apple leaf assay [1]. The Kanmera & Izumiya study explicitly describes the analog activities as "extremely weak" compared to the intact AM Toxin III sequence, demonstrating that the free para-hydroxyl group of L-Hph is a critical pharmacophoric element not present in the O-methyl (AM Toxin I) or simple tyrosine (AM Toxin II) congeners [1].

Necrosis Activity SAR
Head-to-head
Native AM Toxin III (L-Hph): strong necrosis on apple leaves. [1-O-methyl-L-tyrosine]-AM analog and [1-L-tyrosine]-AM analog: extremely weak activity. Free para-hydroxyl of L-Hph is a critical pharmacophoric element
L-Hph residue required for reported necrosis-inducing response
Qualitative comparison; exact EC₅₀ values not reported in the primary synthesis study
phytotoxin structure-activity relationship Alternaria blotch

Host-Specific Toxicity: AM Toxin III Shares the Dual-Action Mode of the AM-Toxin Family on Apple Plasma Membranes and Chloroplasts

The AM-toxin family, including AM Toxin III, acts through two primary action sites in susceptible apple cells: the plasma membrane and chloroplasts [1]. For AM Toxin I—the most extensively quantified congener—necrosis and electrolyte loss in susceptible apple leaves are induced at concentrations as low as 10⁻⁸ M, while CO₂ fixation is inhibited at 10⁻⁷–10⁻⁶ M. In moderately resistant cultivars, these effects require ~10⁻⁵ M [2]. Although direct quantitative data for AM Toxin III using identical electrophysiological and photosynthetic endpoints are not available in the open literature at comparable resolution, the conserved structural scaffold and shared dual-target mechanism strongly imply class-level functional equivalence [3]. Importantly, AM Toxin III differs from other Alternaria HSTs such as AK-toxin and AF-toxin, which contain an epoxy-decatrienoic acid moiety and exert primary effects solely on the plasma membrane, without targeting chloroplasts [3].

Dual-Action Mechanism
Class-level
AM-toxin family acts on plasma membranes (electrolyte leakage) and chloroplasts (CO₂ fixation inhibition). AM Toxin I reference: necrosis at 10⁻⁸ M, CO₂ inhibition at 10⁻⁷–10⁻⁶ M. AK-/AF-toxins target plasma membrane only
Supports chloroplast-targeted phytotoxin model context
Class-level inference from AM-toxin family; direct AM Toxin III endpoint data to verify
host-specific toxin electrolyte leakage photosynthetic inhibition

Biosynthetic Uniqueness: AM Toxin III Production Requires a Dedicated Conditionally Dispensable Chromosome Gene Cluster

All AM-toxins, including AM Toxin III, are biosynthesized by a dedicated nonribosomal peptide synthetase (NRPS) system encoded on a conditionally dispensable chromosome (CDC) of <1.8 Mb in the Alternaria alternata apple pathotype [1]. The biosynthetic gene cluster includes AMT1, AMT2, AMT3, and AMT4, with expression of these genes upregulated >10-fold in AM-toxin-producing cultures compared to non-producing cultures [2]. Spontaneous loss of this CDC results in complete abolition of toxin production and pathogenicity [1]. This genetic architecture is distinct from that of other Alternaria HSTs: AK-toxin and AF-toxin biosynthesis involves different CDCs and distinct gene clusters in their respective pathotypes [3]. The AM-toxin biosynthetic system is thus pathotype-specific and cannot be substituted by other Alternaria toxin-producing strains.

Biosynthetic Gene Cluster
Class-level
AMT1–AMT4 NRPS cluster on conditionally dispensable chromosome; >10-fold upregulation in producing vs. non-producing cultures. CDC loss abolishes AM-toxin production and pathogenicity completely
Pathotype-specific production context; requires apple pathotype strain with intact AMT cluster
Distinct from AK-toxin and AF-toxin CDCs in other Alternaria pathotypes
nonribosomal peptide synthetase conditionally dispensable chromosome AMT gene cluster

Validated Synthetic Route: Total Synthesis of AM Toxin III via Hofmann Degradation Confirms Structure and Enables Access

A validated total synthesis route for AM Toxin III has been established using the Hofmann degradation method, where a precursor cyclotetradepsipeptide containing D-2,3-diaminopropionic acid is converted to the dehydroalanine-containing natural product [1]. The synthetic product was confirmed to be identical to natural AM Toxin III by TLC, crystal form, mass spectrum, and biological activity [1]. In contrast, the solid-phase Fmoc-based method has been described for efficient synthesis of AM-toxins I and II and their analogs, but the synthesis of AM Toxin III requires the specialized Hofmann degradation step to install the dehydroalanine residue [2]. This methodological distinction means that procurement of AM Toxin III for SAR studies necessitates either natural isolation from A. mali culture or synthesis via the Hofmann degradation route, and cannot be achieved using standard solid-phase protocols developed for congeners I and II.

Synthetic Methodology
Method context
Hofmann degradation of D-2,3-diaminopropionic acid-containing precursor generates the dehydroalanine residue. Confirmed identical to natural AM Toxin III by TLC, crystal form, MS, and biological activity
Synthesis requires Hofmann route; solid-phase Fmoc methods for AM I/II may not transfer
Impacts analog generation strategy, synthesis cost, and expertise requirements
total synthesis Hofmann degradation cyclic depsipeptide

AM Toxin III: Research and Industrial Application Scenarios Aligned with Quantitative Differentiation Evidence


Standard Reference Compound for Apple Blotch Resistance Screening in Cultivar Development Programs

AM Toxin III serves as a chemically defined host-specific toxin standard for screening apple (Malus × domestica) cultivars and breeding lines for resistance to Alternaria blotch. The compound's L-p-hydroxyphenylalanine residue provides a structurally distinct marker differentiating it from AM Toxin I and II [1], enabling unambiguous identity confirmation via HPLC or LC-MS in quality-controlled screening protocols. The documented host-specific necrosis induction in susceptible cultivars (class-level potency as low as 10⁻⁸ M for the AM-toxin family) supports its use in dose-response resistance phenotyping [2].

Tool Compound for Investigating Chloroplast-Targeted Phytotoxin Mechanisms

As a member of the AM-toxin family with the unique dual action on plasma membranes and chloroplasts, AM Toxin III is suited for mechanistic studies on photosynthetic CO₂ fixation inhibition. Unlike AK-toxin and AF-toxin, which act solely on the plasma membrane [3], AM Toxin III enables probing of the chloroplast-specific component of phytotoxicity. Its distinct L-Hph residue provides a chemical probe handle for photoaffinity labeling or biotinylation strategies to identify chloroplast-localized receptor candidates [1].

Authentic Reference for AM-Toxin Gene Cluster and Biosynthesis Research

AM Toxin III is a critical authentic standard for molecular genetics studies on the AMT gene cluster (AMT1–AMT4) located on the conditionally dispensable chromosome of the A. alternata apple pathotype [4]. The compound is required as a positive control in gene disruption/complementation experiments and for verifying toxin production in AMT gene knockout and overexpression strains. Substitution with AM Toxin I or II would confound genotype–chemotype correlation analyses due to their different amino acid incorporation specificities [5].

Calibration Standard for Analytical Detection of Alternaria mali Contamination in Apple Products

AM Toxin III can be employed as a certified reference material for developing and validating LC-MS/MS methods to detect Alternaria mali contamination in apple fruit, juice, and concentrate processing streams. Its unique molecular formula (C₂₂H₂₉N₃O₆; MW 431.48) and distinct L-Hph residue [1] provide a specific MRM transition that differentiates it from co-occurring Alternaria mycotoxins (e.g., alternariol, tenuazonic acid, altertoxins), enabling multiplexed detection panels for food safety monitoring [2].

Application
Selection Property
Validation Focus
Apple blotch resistance screening
Host-specific necrosis phenotype with L-Hph structural marker
Cultivar-response endpoint review; dose-response phenotyping
Chloroplast-targeted phytotoxin studies
Dual-action mechanism: plasma membrane + photosynthetic CO₂ fixation
Chloroplast interaction endpoint context; distinguish from plasma-membrane-only AK-/AF-toxins
AMT gene cluster / biosynthesis research
Pathotype-specific NRPS product from apple pathotype CDC
Genotype–chemotype correlation; gene disruption/complementation controls
A. mali contamination analysis
Unique L-Hph residue for congener-specific detection
LC-MS/MS method specificity review; multiplexed Alternaria toxin panels
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